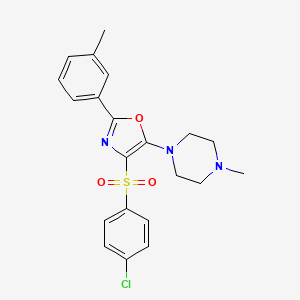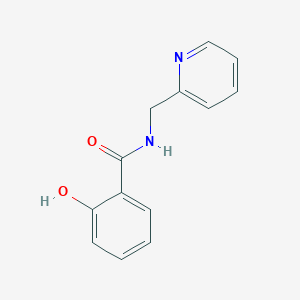
2-((3-chlorophenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-chlorophenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and biological properties, which make it a promising candidate for drug development and research.
Mécanisme D'action
The exact mechanism of action of 2-((3-chlorophenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the growth and proliferation of cancer cells. This is thought to be achieved through the induction of apoptosis, the inhibition of cell cycle progression, and the disruption of cellular signaling pathways.
Biochemical and Physiological Effects
In addition to its antitumor activity, this compound has been shown to exhibit several other biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. It has also been shown to exhibit antibacterial activity against various bacterial strains, making it a potential candidate for the development of antibacterial agents.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-((3-chlorophenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide in lab experiments include its unique structure and biological properties, which make it a promising candidate for drug development and research. However, its limitations include its complex synthesis process, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the research and development of 2-((3-chlorophenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide. These include:
1. Further studies on the mechanism of action of this compound to better understand its biological properties.
2. Exploration of the potential applications of this compound in the treatment of other diseases, such as inflammatory and infectious diseases.
3. Development of more efficient and cost-effective methods for the synthesis of this compound.
4. Investigation of the potential use of this compound in combination with other drugs for the treatment of cancer.
5. Exploration of the potential use of this compound as a diagnostic tool for the detection of cancer.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its unique structure and biological properties. It has shown promising results in various fields of scientific research, particularly in the development of anticancer drugs. However, further studies are needed to fully understand its mechanism of action and explore its potential applications in other areas of research.
Méthodes De Synthèse
The synthesis of 2-((3-chlorophenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 3-chloroaniline with thiosemicarbazide to form 2-[(3-chlorophenyl)amino]thiazole-4-carboxylic acid hydrazide. This intermediate is then reacted with tetrahydrofurfuryl chloride to yield the final product.
Applications De Recherche Scientifique
2-((3-chlorophenyl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of drug development. It has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
2-(3-chloroanilino)-N-(oxolan-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-10-3-1-4-11(7-10)18-15-19-13(9-22-15)14(20)17-8-12-5-2-6-21-12/h1,3-4,7,9,12H,2,5-6,8H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHYDIYAAYGREQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

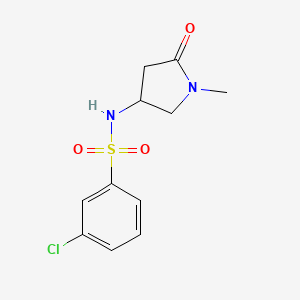
![2-{[1-(quinolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2787430.png)

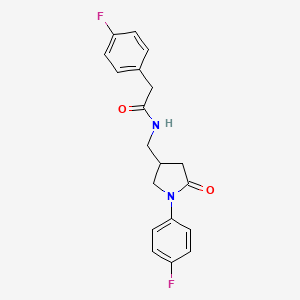
![1-(3,4-Dimethoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2787437.png)
![1-{[2-Chloro-5-(piperidine-1-sulfonyl)phenyl]carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2787438.png)
![(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/no-structure.png)
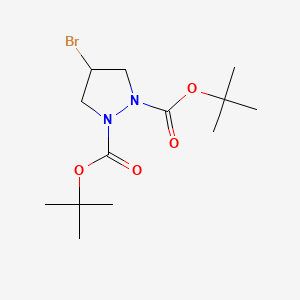
![4-[Ethyl(ethylsulfonyl)amino]benzoic acid](/img/structure/B2787443.png)
![7-(2-furylmethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2787445.png)
![4-(morpholinosulfonyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2787446.png)
![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2787448.png)
